Ethyl(imino)(4-methoxyphenyl)-lambda6-sulfanone
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Overview
Description
Ethyl(imino)(4-methoxyphenyl)-lambda6-sulfanone is a synthetic organic compound characterized by the presence of an ethyl group, an imino group, a 4-methoxyphenyl group, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)(4-methoxyphenyl)-lambda6-sulfanone typically involves multi-step organic reactions. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst in ethanol. This reaction is promoted by ultrasound irradiation and yields the desired product in high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)(4-methoxyphenyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ethyl(imino)(4-methoxyphenyl)-lambda6-sulfanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl(imino)(4-methoxyphenyl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-[(4-methoxyphenyl)imino]acetate
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
Uniqueness
Ethyl(imino)(4-methoxyphenyl)-lambda6-sulfanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
Ethyl(imino)(4-methoxyphenyl)-lambda6-sulfanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various chemical pathways involving sulfonamide chemistry. The general structure includes an ethyl group, an imino functional group, and a para-methoxyphenyl moiety. The synthesis typically involves the reaction of appropriate sulfonamide precursors with 4-methoxyphenyl isocyanate or similar derivatives.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent. Below are key findings from the literature:
- Antimicrobial Activity : Studies have shown that derivatives of sulfanones exhibit significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. This compound has demonstrated effectiveness in inhibiting bacterial growth, potentially due to its ability to interfere with bacterial enzyme functions.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. Mechanistic studies suggest that it activates apoptotic pathways, leading to cell cycle arrest and subsequent cell death in various cancer cell lines. Notably, compounds with similar structures have been reported to inhibit tumor growth in vivo.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at the University of South Florida evaluated the antimicrobial properties of this compound against clinically relevant strains. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a lead compound for new antimicrobial therapies.
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction of cell viability in HeLa and MCF-7 cells. Flow cytometry analyses revealed an increase in early and late apoptotic cells upon treatment, indicating its role as a pro-apoptotic agent.
- Mechanistic Insights : Molecular docking studies have provided insights into the interaction between this compound and target proteins involved in apoptosis regulation. These studies suggest that the compound binds effectively to key sites on these proteins, thereby modulating their activity.
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the methoxy group or the ethyl chain can significantly impact both antimicrobial and anticancer efficacy.
Table 2: Structure-Activity Relationship Data
Compound Variant | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
---|---|---|
Ethyl(imino)(4-methoxyphenyl) | 8 | 5 |
Ethyl(imino)(3-methoxyphenyl) | 12 | 10 |
Propyl(imino)(4-methoxyphenyl) | 15 | 20 |
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
ethyl-imino-(4-methoxyphenyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H13NO2S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h4-7,10H,3H2,1-2H3 |
InChI Key |
NTDGQCQWIFESJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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